3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMWIRVZAQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation.
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase. The compound binds in the ATP adenine region of CDK2, which is crucial for its inhibitory activity.
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It has also been found to induce apoptosis within HCT cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits CDK2, which is responsible for phosphorylation of key components for cell proliferation. Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Biological Activity
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazolo[1,5-a]pyrimidine family, this compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article discusses its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound has the chemical formula and features a bicyclic structure that contributes to its biological activity. The synthesis typically involves cyclocondensation reactions, which can be efficiently performed using microwave irradiation techniques. For instance, a study reported the synthesis of this compound through the reaction of 5-amino-1H-pyrazole derivatives with 2-acetylcyclopentanone under microwave conditions, yielding high purity and structural integrity suitable for biological testing .
Table 1: Synthesis Conditions for this compound
| Reactants | Conditions | Yield (%) | Melting Point (K) |
|---|---|---|---|
| 5-amino-1H-pyrazole & 2-acetylcyclopentanone | Microwave irradiation (600 W) for 1.5–2 min | 83 | 496–497 |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. For example, compounds within this class have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways .
In a comparative study involving multiple compounds from the pyrazolo family, it was found that derivatives similar to this compound demonstrated cytotoxic effects surpassing those of traditional chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for developing treatments against neurodegenerative diseases and certain infections .
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have been reported to possess antibacterial activity. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer potential of several pyrazolo derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further drug development targeting breast cancer .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of synthesized pyrazolo derivatives. The study highlighted that certain modifications to the chemical structure enhanced AChE inhibition potency compared to unmodified compounds. This finding suggests that strategic alterations in substituents can optimize biological activity and selectivity for therapeutic applications .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine. These compounds are known to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against several cancer cell lines. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.5 µM against A549 cells.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. It has been studied for its activity against various kinases and enzymes critical for cellular processes.
Case Study 2: Enzyme Inhibition Activity
The compound has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The inhibition profile revealed a competitive inhibition mechanism with an IC50 value of approximately 15 µM.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Summary of Findings
The applications of this compound in scientific research predominantly focus on:
- Anticancer Activity : Demonstrated potential against various cancer cell lines with significant cytotoxic effects.
- Enzyme Inhibition : Effective as a competitive inhibitor for key enzymes involved in cellular processes.
Comparison with Similar Compounds
Structural Comparison with Isostructural Analogues
The compound shares a common bicyclic framework with several isostructural derivatives, differing primarily in the substituents on the aryl ring at position 3. Key structural and crystallographic comparisons include:
Halogen-Substituted Derivatives
- 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine :
Replacing chlorine with bromine increases molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) but retains similar hydrogen-bonding patterns. Both form C–H···π(arene) interactions, leading to chain-like crystal packing .
Electron-Donating Substituents
- 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine :
The methoxy group introduces a C–H···N hydrogen bond, forming sheets via π-π stacking interactions. This contrasts with the chloro derivative’s simpler chain structure, suggesting improved crystallinity but reduced hydrophobicity .
Hydrocarbon-Substituted Analogues
Anticancer Activity
- The 4-chlorophenyl derivative 12b (N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine) exhibits a therapeutic index (TI) of 7.52–10.24 against A549 and Caco-2 cancer cells, outperforming doxorubicin (TI = 2.42–2.67) .
- Trifluoromethyl Substitution (e.g., 2-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine): The CF₃ group increases logP (4.99 vs.
Kinase Inhibition
- Hydrophobic groups at position 3 (e.g., 4-chlorophenyl) improve ATP-binding pocket interactions in kinase targets like CDK2. Systematic SAR studies show that electron-withdrawing groups at position 5 (e.g., methyl) balance potency and selectivity .
Pharmacokinetic and Physicochemical Properties
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Cyclic β-Dicarbonyl Compounds
The fused cyclopenta[e]pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions between 5-aminopyrazole derivatives and cyclic β-dicarbonyl compounds. For instance, Portilla et al. (2012) demonstrated that reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone under solvent-free microwave irradiation yields cyclopentapyrazolo[1,5-a]pyrimidines with high regioselectivity. Adapting this method, 5-amino-3-(4-chlorophenyl)-1H-pyrazole can be condensed with 2-acetylcyclopentanone to form the dihydrocyclopenta ring system. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl carbon, followed by intramolecular cyclization and dehydration (Scheme 1).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Solvent-free | 85 | |
| Temperature | 120°C (microwave) | 92 | |
| Catalyst | None | 88 |
The absence of solvent and use of microwave irradiation significantly enhance reaction efficiency, reducing time from hours to minutes compared to traditional reflux methods.
Halogenation and Methylation Strategies
Introducing the 4-chlorophenyl group necessitates either pre-functionalization of the pyrazole precursor or post-cyclization halogenation. Sikdar et al. (2023) reported that oxidative halogenation using sodium halides and potassium persulfate selectively introduces halogens at the 3-position of pyrazolo[1,5-a]pyrimidines. However, in this case, the 4-chlorophenyl moiety is best introduced prior to cyclization by starting with 4-chlorophenyl-substituted pyrazole. The methyl group at position 5 can be incorporated via alkylation of a secondary amine intermediate or by using a methyl-containing β-diketone during cyclization.
Condensation Reactions for Substituent Integration
Regioselective Condensation with Enaminones
An alternative route involves the reaction of 5-amino-3-(4-chlorophenyl)-1H-pyrazole with methyl-substituted enaminones. Moustafa et al. (2022) highlighted that such condensations under acidic conditions yield pyrazolo[1,5-a]pyrimidines with predictable regiochemistry. For example, reacting the pyrazole with methyl vinyl ketone enaminone facilitates the formation of the 5-methyl substituent directly on the pyrimidine ring. This method avoids post-synthetic modifications, streamlining the synthesis (Scheme 2).
Three-Component Reactions for Structural Diversity
Three-component reactions (3CRs) offer a versatile pathway to incorporate multiple substituents in a single step. Li et al. (2006) utilized 3CRs involving 5-aminopyrazoles, aldehydes, and malononitrile to assemble pyrazolo[1,5-a]pyrimidines with diverse functional groups. Applying this strategy, 5-amino-3-(4-chlorophenyl)-1H-pyrazole, cyclopentanone, and methyl acetoacetate could be combined to simultaneously form the cyclopenta ring and introduce the methyl group.
Functionalization and Optimization
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
The 4-chlorophenyl group can be introduced via Suzuki-Miyaura coupling if the pyrazole core lacks this substituent. The patent EP3458456B1 describes palladium-catalyzed coupling of brominated pyrazolo[1,5-a]pyrimidines with aryl boronic acids, achieving high yields under mild conditions. For instance, treating 3-bromo-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 80°C installs the aryl group efficiently (Scheme 3).
Table 2: Cross-Coupling Reaction Parameters
| Reagent | Condition | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 80°C, 12 h | 78 | |
| Ligand | None | 65 | |
| Base | Na₂CO₃ | 82 |
Green Chemistry Approaches
Recent trends emphasize solvent-free and catalyst-free conditions to enhance sustainability. Portilla et al. (2012) achieved 92% yields in cyclopenta-fused pyrazolo[1,5-a]pyrimidine synthesis using microwave irradiation without solvents. Similarly, mechanochemical grinding of reactants in a ball mill has been explored for analogous compounds, reducing waste and energy consumption.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The final compound’s structure is validated using NMR, IR, and mass spectrometry. The ¹H NMR spectrum typically shows singlet peaks for the methyl group at δ 2.35–2.45 ppm and aromatic protons from the 4-chlorophenyl moiety at δ 7.25–7.45 ppm. IR stretches at 1600–1650 cm⁻¹ confirm the presence of C=N bonds in the pyrimidine ring.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the fused cyclopenta ring and substituent positions. For example, Rajesh et al. (2007) reported a related structure with a pyrazolo[4,3-d]pyrimidine core, showing planar geometry and intramolecular hydrogen bonds. Similar analysis for 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine would reveal dihedral angles between rings of <2°, confirming coplanarity.
Q & A
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via solvent-free cyclocondensation between 5-amino-1H-pyrazole derivatives and 2-acetylcyclopentanone under microwave irradiation. This method minimizes side reactions and improves efficiency compared to traditional heating . Key variables include:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring stabilize intermediates, enhancing cyclization efficiency.
- Microwave parameters : Optimal irradiation time (5–10 min) and power (300–500 W) reduce decomposition of thermally sensitive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts.
Q. How is the molecular structure of this compound validated, and what crystallographic data are critical for confirming its identity?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:
- Hydrogen-bonding motifs : C–H⋯N (2.85–3.10 Å) and π⋯π stacking (3.40–3.60 Å) interactions stabilize the crystal lattice .
- Torsional angles : The dihedral angle between the pyrazolo-pyrimidine core and the 4-chlorophenyl group is ~15–20°, indicating minimal steric hindrance.
- Cl substitution : The Cl atom at the para position induces a planar conformation, critical for biological activity .
Q. What biological activities are associated with this compound, and what experimental models are used to evaluate its efficacy?
Methodological Answer: As a pyrazolo[1,5-a]pyrimidine analog, it exhibits:
- Anti-parasitic activity : Tested against Trypanosoma brucei (IC₅₀: 2–5 µM) using Alamar Blue assays .
- Enzyme inhibition : Screened against human Aurora kinase A (IC₅₀: 0.8 µM) via fluorescence polarization assays .
- In vivo models : Administered in murine schistosomiasis models (oral dose: 50 mg/kg/day) with liver egg burden reduction as the endpoint .
Advanced Research Questions
Q. How can the synthetic protocol be optimized to scale up production while maintaining regioselectivity?
Methodological Answer:
- Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15) reduce reaction time (≤30 min) and improve yield (≥85%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance solubility of intermediates but may increase byproduct formation.
- Microwave vs. conventional heating : Comparative studies show microwave irradiation reduces energy consumption by 40% and improves purity (HPLC: >98%) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?
Methodological Answer:
- Halogen effects :
- Cl vs. Br : Bromine substitution increases lipophilicity (logP: +0.3) but reduces solubility, lowering in vivo efficacy .
- Methoxy groups : Introduction at the phenyl ring (e.g., 4-methoxyphenyl) enhances kinase inhibition (IC₅₀: 0.5 µM) due to H-bonding with ATP-binding pockets .
- Core modifications : Adding methyl groups to the cyclopentane ring improves metabolic stability (t₁/₂: >6 h in rat liver microsomes) .
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- Dynamic NMR : Detects conformational exchange in solution (e.g., ring puckering) that XRD may miss. For example, coalescence temperatures (~−40°C) confirm rapid interconversion of chair-boat conformers .
- DFT calculations : Compare experimental XRD bond lengths (C–N: 1.34 Å) with theoretical values (B3LYP/6-31G*) to validate resonance structures .
- Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ratio) to distinguish regioisomers .
Q. How can computational modeling predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina) : The pyrazolo-pyrimidine core aligns with ATP-binding sites in kinases (e.g., PDB: 4UYE). Key interactions:
- Chlorophenyl group: Hydrophobic contacts with Leu210 and Val17.
- Pyrimidine N3: H-bond with Lys162 (distance: 2.9 Å) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. RMSD <2.0 Å indicates stable binding .
Q. What strategies mitigate toxicity issues observed in preclinical studies?
Methodological Answer:
- Prodrug design : Esterification of the pyrimidine NH group (e.g., acetyl prodrug) improves bioavailability and reduces hepatotoxicity (ALT levels: ↓30%) .
- Metabolic profiling (LC-MS/MS) : Identifies reactive metabolites (e.g., epoxide intermediates). Blocking metabolic hotspots with deuterium (C–D bonds) slows oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
